ISRIB is a small-molecule inhibitor of the Integrated Stress Response (ISR) [, , , ]. It was discovered through a cell-based screen for inhibitors of the PERK signaling pathway, a key component of the ISR []. ISRIB is a potent activator of eIF2B, the guanine nucleotide exchange factor for eIF2, and works by antagonizing the inhibitory effects of phosphorylated eIF2α (eIF2α-P) on eIF2B activity [, , , ]. This allows for the restoration of protein synthesis under conditions that would normally lead to its suppression due to stress-induced eIF2α phosphorylation [, ].
ISRIB is cataloged under the Chemical Abstracts Service with the number 1597403-47-8. It was first described in a study by Sidrauski et al. in 2013, where it was shown to inhibit eIF2α phosphorylation and subsequently enhance cognitive functions in rodent models . The compound is classified as an ISR inhibitor, specifically targeting the signaling pathway initiated by eIF2α phosphorylation.
The synthesis of ISRIB involves several chemical reactions that produce its unique bis-glycolamide structure. The primary synthetic route includes:
The synthesis process has been optimized to yield high amounts of ISRIB efficiently while maintaining structural integrity.
ISRIB has a complex molecular structure characterized by its bis-glycolamide framework. The chemical formula is , with a molecular weight of approximately 447.34 g/mol. The structure exhibits two-fold rotational symmetry and can exist in both cis and trans diastereomeric forms, with the trans form being biologically active .
The structural analysis reveals that ISRIB binds to eIF2B, stabilizing its active form and enhancing its guanine nucleotide exchange factor activity, which is crucial for counteracting the effects of eIF2α phosphorylation during stress responses .
ISRIB's primary mechanism involves its interaction with eIF2B, where it allosterically modifies the complex's dynamics:
These interactions highlight ISRIB's role in modulating cellular responses to stress at a molecular level.
ISRIB acts primarily by inhibiting the integrated stress response pathway through several key processes:
The compound's ability to reverse stress-induced translational repression positions it as a potentially valuable therapeutic agent.
ISRIB is presented as a light beige powder with several notable physical properties:
The pharmacokinetic profile indicates favorable absorption and distribution characteristics in vivo.
ISRIB has several promising applications in scientific research and potential therapeutic contexts:
Integrated Stress Response Inhibitor (ISRIB) counteracts cellular stress by targeting the downstream effects of phosphorylated eukaryotic initiation factor 2α (eIF2α). Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, reducing global protein synthesis and activating stress-responsive genes. ISRIB binds eIF2B at a site distinct from phosphorylated eIF2α, reversing this inhibition. Biochemical assays demonstrate that ISRIB’s ability to restore eIF2B activity depends on the presence of phosphorylated eIF2α. In cells lacking phosphorylated eIF2α, ISRIB shows minimal effect on translation, confirming its action is contingent on stress conditions [1] [7]. This mutually antagonistic relationship—where phosphorylated eIF2α and ISRIB oppose each other’s binding to eIF2B—forms the basis of ISRIB’s mechanism [1].
ISRIB acts as a "molecular staple" that allosterically stabilizes eIF2B in its active decameric conformation. Eukaryotic initiation factor 2B comprises ten subunits (α₂β₂γ₂δ₂ε₂) organized into two tetrameric subcomplexes (βγδε) and one dimeric subcomplex (α₂). Phosphorylated eIF2α binding induces conformational changes that inhibit eIF2B’s nucleotide exchange activity. ISRIB binds symmetrically at the interface of two β/δ subunit pairs, bridging the tetrameric subcomplexes and preventing inhibitory structural rearrangements induced by phosphorylated eIF2α [2] [7] [8]. This stabilization accelerates eIF2 recycling to eIF2·GTP, restoring translation initiation. Cell-type-specific variations in eIF2B localization ("eIF2B bodies") influence ISRIB efficacy, particularly under chronic stress [6].
Cryo-electron microscopy structures of human eIF2B bound to ISRIB reveal atomic-level details of its mechanism. ISRIB occupies a central pocket formed by the β and δ subunits, distant (>100 Å) from eIF2α’s binding site. Upon ISRIB binding, the δ-subunit’s hydrophobic loop repositions, tightening the β-δ interface and promoting decamer assembly. This conformation shields the inhibitory phosphorylated eIF2α-binding site between the α-δ subunits, explaining the mutual exclusivity of ISRIB and phosphorylated eIF2α binding [7]. The stabilized decamer enhances eIF2B’s basal nucleotide exchange activity by 30–50% and fully reverses phosphorylated eIF2α-induced inhibition in vitro [1] [7].
Mutations in eIF2B subunits impair ISRIB binding and function. Key residues in eIF2Bδ (e.g., Glu³¹⁰ and Leu³¹⁴ in humans) are critical:
Mutation | Effect on ISRIB Response | Functional Consequence |
---|---|---|
E310K | Abolished binding | Loss of ISR inhibition |
L314Q | Reduced activity enhancement | Impaired decamer stabilization |
R484H (Vanishing White Matter Disease variant) | Disrupted eIF2B body formation | Reduced ISRIB sensitivity |
These mutations desensitize eIF2B to phosphorylated eIF2α and ISRIB, confirming that both ligands act through overlapping allosteric networks [2] [4] [6].
Stress granules are cytoplasmic condensates of stalled translation preinitiation complexes that form during phosphorylated eIF2α-mediated translational arrest. ISRIB prevents their assembly by restoring ternary complex (eIF2·GTP·Met-tRNAi) availability. During proteotoxic stress (e.g., heat shock), ISRIB blocks stress granule nucleation by dissolving the untranslated messenger ribonucleoprotein pool [1] [5]. Remarkably, ISRIB also disassembles pre-existing stress granules within minutes of treatment, releasing sequestered messenger RNAs back into active translation [5] [9]. This rapid reversibility highlights ISRIB’s role in reconfiguring translational homeostasis dynamically.
By antagonizing phosphorylated eIF2α, ISRIB normalizes the translation of messenger RNAs aberrantly suppressed during stress. Ribosome profiling shows ISRIB reverses the preferential translation of Integrated Stress Response genes (e.g., Activating Transcription Factor 4, C/EBP Homologous Protein) while restoring global proteostasis [5]. However, persistent translation during stress under ISRIB treatment has trade-offs: It impairs ubiquitin-proteasome system (UPS)-mediated degradation of cytosolic misfolded proteins. Defective ribosomal products accumulate as aggregates, exacerbating proteotoxicity [2]. Thus, while ISRIB corrects messenger RNA translation fidelity, its efficacy depends on stress duration and cellular capacity for protein clearance.
Table: Key Effects of ISRIB on Cellular Stress Pathways
Process | Effect of ISRIB | Consequence |
---|---|---|
eIF2B nucleotide exchange | 30–50% acceleration in phosphorylated eIF2α presence | Restored global translation initiation |
Stress granule dynamics | Prevents assembly; dissolves pre-existing granules | Messenger RNA release for translation |
Ubiquitin-proteasome system | Impairs degradation of cytosolic misfolded proteins | Accumulation of defective ribosomal products |
Integrated Stress Response gene translation | Suppresses Activating Transcription Factor 4, C/EBP Homologous Protein induction | Attenuated apoptotic signaling |
This mechanistic profile positions ISRIB as a precise modulator of stress-adaptive translation, with implications for treating neurodegenerative diseases linked to chronic Integrated Stress Response activation [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: